2-Methyl-3-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one
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Overview
Description
2-Methyl-3-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a trifluoroethyl group, a piperidine ring, and a quinazolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions involving the appropriate starting materials and reagents.
Introduction of the Trifluoroethyl Group: The trifluoroethyl group is introduced using a suitable trifluoromethylating agent under controlled conditions.
Coupling with Quinazolinone Core: The piperidine intermediate is then coupled with the quinazolinone core through a series of condensation reactions, often involving catalysts and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance efficiency and scalability. This includes the use of continuous flow reactors, advanced catalysts, and automated systems to streamline the synthesis process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
Scientific Research Applications
2-Methyl-3-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a lead compound in drug discovery.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Methyl-3-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one: shares structural similarities with other quinazolinone derivatives and piperidine-containing compounds.
Other Trifluoroethyl-Containing Compounds: Compounds with trifluoroethyl groups often exhibit unique pharmacological properties due to the presence of the trifluoromethyl group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential applications across various scientific fields. Its trifluoroethyl group, in particular, contributes to its distinct chemical properties and potential biological activities.
Properties
Molecular Formula |
C17H20F3N3O |
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Molecular Weight |
339.35 g/mol |
IUPAC Name |
2-methyl-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]quinazolin-4-one |
InChI |
InChI=1S/C17H20F3N3O/c1-12-21-15-5-3-2-4-14(15)16(24)23(12)10-13-6-8-22(9-7-13)11-17(18,19)20/h2-5,13H,6-11H2,1H3 |
InChI Key |
UOVLCYQRGQRXJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1CC3CCN(CC3)CC(F)(F)F |
Origin of Product |
United States |
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